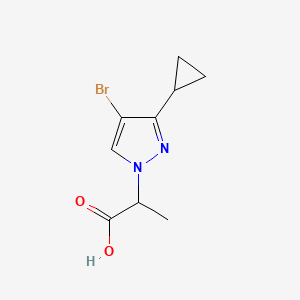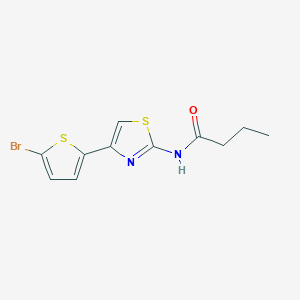![molecular formula C17H16N2O3S B2597313 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethoxybenzamide CAS No. 324538-64-9](/img/structure/B2597313.png)
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of “N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethoxybenzamide” is C19H12N4O2S, and it has a molecular weight of 364.4 g/mol. The compound is composed of numerous chemical groups, including an amide group, a cyano group, and a thiophene ring, all of which give it unique properties.Physical And Chemical Properties Analysis
“N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethoxybenzamide” is a yellowish-white powder that is stable at room temperature. It is soluble in organic solvents like ethanol and dimethyl sulfoxide but not as soluble in water.Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethoxybenzamide, also known as N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3,4-dimethoxybenzamide:
Pharmaceutical Development
This compound has shown potential in pharmaceutical research, particularly in the development of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for the synthesis of novel therapeutic agents. Researchers are exploring its applications in treating diseases such as cancer, bacterial infections, and inflammatory conditions .
Organic Synthesis
In organic chemistry, this compound is used as a building block for synthesizing more complex molecules. Its cyano and methoxy groups provide reactive sites that can undergo various chemical reactions, facilitating the creation of diverse organic compounds. This makes it valuable in the synthesis of heterocyclic compounds, which are important in medicinal chemistry .
Material Science
The compound’s unique chemical properties make it useful in material science. It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability, mechanical strength, and electrical conductivity. This has potential applications in developing advanced materials for electronics, coatings, and other industrial uses.
Biological Research
In biological research, this compound is used as a probe to study biochemical pathways and molecular interactions. Its ability to bind to specific proteins and enzymes allows researchers to investigate the mechanisms of action of various biological processes. This can lead to a better understanding of disease mechanisms and the development of targeted therapies .
Chemical Biology
Chemical biologists use this compound to explore the interactions between small molecules and biological macromolecules. Its structure allows it to act as a ligand in binding studies, helping to elucidate the binding sites and affinities of various biomolecules. This information is crucial for drug design and the development of new therapeutic strategies .
Catalysis
The compound has potential applications in catalysis, where it can be used as a catalyst or a catalyst precursor in various chemical reactions. Its ability to facilitate reactions under mild conditions makes it valuable in green chemistry, where the goal is to develop environmentally friendly and sustainable chemical processes .
Antimicrobial Research
Research has shown that derivatives of this compound exhibit significant antimicrobial activity. This makes it a promising candidate for developing new antimicrobial agents to combat resistant strains of bacteria and fungi. Its effectiveness against a broad spectrum of microorganisms highlights its potential in this field .
Environmental Science
In environmental science, this compound can be used in the development of sensors and detection systems for monitoring pollutants and hazardous substances. Its chemical reactivity allows it to interact with various environmental contaminants, making it useful in analytical chemistry for detecting and quantifying pollutants.
These applications demonstrate the versatility and potential of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethoxybenzamide in various fields of scientific research. Each application leverages the compound’s unique chemical properties to address specific challenges and advance knowledge in different areas.
If you have any specific questions or need further details on any of these applications, feel free to ask!
Springer Smolecule IOSR Journals
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-21-13-7-6-10(8-14(13)22-2)16(20)19-17-12(9-18)11-4-3-5-15(11)23-17/h6-8H,3-5H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFZMHICBCRXGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B2597234.png)


![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1-phenylethyl)acetamide](/img/structure/B2597238.png)


![N-Spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-yloxirane-2-carboxamide](/img/structure/B2597246.png)
![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2597247.png)
![(1S,7R,8R,9S)-9-Aminobicyclo[5.2.0]nonane-8-carboxylic acid;hydrochloride](/img/structure/B2597250.png)


![N-Methyl-N-[2-[[2-methyl-1-(3-methylpyridin-2-yl)propyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2597253.png)